molecular formula C14H13FN2S B5694897 N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea

N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea

Cat. No. B5694897
M. Wt: 260.33 g/mol
InChI Key: MQXZYMDFXMNSAN-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea, also known as FMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMT is a thiourea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In

Scientific Research Applications

N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea has also been studied for its potential as an antifungal agent and as a potential treatment for Alzheimer's disease. In material science, N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea has been studied for its potential as a corrosion inhibitor for metals. In analytical chemistry, N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea has been used as a reagent for the determination of various metals, such as copper and nickel.

Mechanism of Action

The mechanism of action for N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea is not fully understood. However, studies have shown that N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea inhibits the growth of cancer cells and fungal cells. N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase. In vivo studies have shown that N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea has low toxicity and is well-tolerated by animals. However, more studies are needed to determine the long-term effects of N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea.

Advantages and Limitations for Lab Experiments

N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea has several advantages for laboratory experiments. N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea is easy to synthesize and has high purity and stability. N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea is also relatively inexpensive compared to other reagents used in laboratory experiments. However, N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea has some limitations, such as its low solubility in water, which can make it difficult to use in aqueous solutions. N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea also has limited commercial availability, which can make it difficult to obtain for laboratory experiments.

Future Directions

There are several future directions for N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea research. One direction is to further study the mechanism of action of N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea and its potential as an anticancer and antifungal agent. Another direction is to study the potential of N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea as a treatment for Alzheimer's disease. Additionally, more studies are needed to determine the long-term effects of N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea and its potential as a corrosion inhibitor and analytical reagent. Further research is also needed to develop new methods for synthesizing N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea and to improve its solubility in water.

Synthesis Methods

N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea has been synthesized using various methods, including the reaction of 3-fluoroaniline with 2-methylphenyl isothiocyanate in the presence of a base, such as potassium carbonate. Another method involves the reaction of 3-fluoroaniline with 2-methylphenyl isothiocyanate in the presence of a catalyst, such as copper(I) thiophene-2-carboxylate. These methods have been used to obtain N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea with high yields and purity.

properties

IUPAC Name

1-(3-fluorophenyl)-3-(2-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2S/c1-10-5-2-3-8-13(10)17-14(18)16-12-7-4-6-11(15)9-12/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXZYMDFXMNSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)-3-(2-methylphenyl)thiourea

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